N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide
Description
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c1-11-8-15-16(9-12(11)2)24-18(19-15)20-17(21)10-23-14-6-4-13(22-3)5-7-14/h4-9H,10H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLHUWDQLGIAMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)CSC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminothiophenol and α-haloketones, under acidic or basic conditions.
Introduction of the Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the thiazole derivative.
Formation of the Acetamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base or catalyst.
Major Products
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to fully understand its biological and therapeutic potential.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
The following table compares the target compound with structurally related benzothiazole derivatives:
Key Observations:
Substituent Effects on Lipophilicity :
- The 5,6-dimethyl group in the target compound increases lipophilicity compared to 5,6-methylenedioxy derivatives (e.g., 3b, 3c), which have polar oxygen atoms .
- The 4-methoxyphenylthio group provides moderate electron-donating properties, contrasting with the electron-withdrawing 4-methylbenzylidene in GB19 .
Synthetic Yields :
- Methylenedioxy derivatives (e.g., 3b, 3c) show yields of 68–73%, while thiazolidinedione derivatives (e.g., GB19) achieve 58–65% yields .
Thermal Stability :
Pharmacological Comparisons
Limited data exists for the target compound, but insights can be drawn from analogues:
- The target compound’s 4-methoxyphenylthio group may enhance blood-brain barrier permeability compared to polar methylenedioxy analogues .
ADME Predictions
- Metabolic Stability : Methoxy groups are susceptible to demethylation, whereas methylenedioxy groups resist metabolic oxidation, suggesting shorter half-life for the target compound .
Biological Activity
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the compound's mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHNOS
- Molecular Weight : 306.41 g/mol
- CAS Number : 941902-05-2
The compound features a benzothiazole ring, which is known for its diverse biological activities, and a methoxyphenyl thioacetamide moiety that enhances its pharmacological properties.
This compound primarily acts through the inhibition of specific enzymes involved in critical biochemical pathways. Research indicates that compounds with similar structures can inhibit the DprE1 enzyme, crucial for the cell wall biosynthesis of Mycobacterium tuberculosis, leading to bacterial death.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have exhibited potent cytotoxic effects against various cancer cell lines:
These compounds showed IC values comparable to established anticancer drugs like sorafenib, indicating their potential as therapeutic agents.
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives are well-documented. The mechanism often involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways. The compound's structural features suggest it may possess similar antimicrobial effects against pathogens such as Mycobacterium tuberculosis and various fungi .
Pharmacokinetics and Safety Profile
Preliminary pharmacokinetic studies suggest that compounds in this class exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles. This is critical for their development as therapeutic agents. Moreover, safety assessments indicate that these compounds have lower toxicity profiles compared to traditional chemotherapeutics, making them promising candidates for further research.
Case Studies
-
Cytotoxicity Assessment :
A study evaluated the cytotoxic effects of various benzothiazole derivatives on multiple cancer cell lines. The findings revealed that derivatives with methoxy substitutions exhibited enhanced activity against breast and liver cancer cells . -
Enzyme Inhibition :
Another investigation focused on the inhibitory effects of benzothiazole derivatives on key kinases involved in cancer proliferation. The results demonstrated significant inhibition of BRAF and VEGFR-2 enzymes, with IC values indicating strong binding affinity .
Q & A
Basic Research Questions
Synthesis Optimization Q: What are the optimal synthetic routes and conditions for N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide? A: The compound is synthesized via coupling reactions between 5,6-dimethylbenzo[d]thiazol-2-amine and a thioacetamide intermediate. Key steps include:
- Thioether formation : Reacting 4-methoxyphenylthiol with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in acetone) to form the thioacetate intermediate.
- Amide coupling : Using carbodiimide-based reagents (e.g., EDC·HCl) in dichloromethane with triethylamine to couple the intermediate to the benzothiazole amine .
- Yield optimization : Solvent polarity (DMF vs. acetone) and catalyst choice (e.g., K₂CO₃ vs. NaH) significantly impact reaction efficiency. Yields range from 68–82% depending on substituent steric effects .
Structural Characterization Q: Which spectroscopic and analytical methods are critical for confirming the compound’s structure? A: Key methods include:
- ¹H/¹³C NMR : Assign peaks for benzothiazole protons (δ 7.2–8.3 ppm), methyl groups (δ 2.3–2.4 ppm), and thioether linkages (δ 4.1–4.3 ppm) .
- IR spectroscopy : Confirm C=O (1650–1700 cm⁻¹) and S-C (650–750 cm⁻¹) stretches .
- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 385.0896) .
- Melting point analysis : Consistency in melting points (e.g., 210–275°C) ensures purity .
Initial Pharmacological Screening Q: How is the compound evaluated for biological activity in preliminary studies? A: Common protocols include:
- In vivo antidepressant models : BALB/c mice subjected to tail suspension tests (40 mg/kg dose), with immobility time compared to fluoxetine controls .
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., MCF-7, HepG2) at 10–100 µM concentrations .
- Enzyme inhibition : Kinase assays (e.g., VEGFR-2 IC₅₀ determination via fluorescence polarization) .
Advanced Research Questions
Mechanistic Insights into Enzyme Inhibition Q: How does the compound interact with targets like VEGFR-2 or HDAC4? A: Molecular docking and dynamics simulations reveal:
- VEGFR-2 binding : The benzothiazole moiety occupies the ATP-binding pocket, while the 4-methoxyphenylthio group stabilizes hydrophobic interactions (binding energy: −9.2 kcal/mol) .
- HDAC4 inhibition : The thioacetamide linker chelates Zn²⁺ in the catalytic site, with substituents like 5,6-dimethyl groups enhancing selectivity over HDAC1 .
Structure-Activity Relationship (SAR) Analysis Q: How do structural modifications influence bioactivity? A: Key findings from analogs:
- Benzothiazole substituents : 5,6-Dimethyl groups improve metabolic stability (t₁/₂ > 6 hrs in liver microsomes) but reduce solubility .
- Thioether variations : Replacing 4-methoxyphenyl with 4-chlorophenyl increases antiproliferative activity (IC₅₀: 12 µM vs. 28 µM in HepG2) but raises cytotoxicity .
- Amide linker flexibility : Rigidifying the acetamide chain (e.g., cyclopropyl substitution) enhances kinase selectivity .
Resolving Contradictory Biological Data Q: How to reconcile antidepressant activity in mice with antiproliferative effects in vitro? A: Potential explanations include:
- Dose-dependent effects : Antidepressant activity at 40 mg/kg may involve monoamine oxidase inhibition, while antiproliferative effects require higher concentrations (>50 µM) .
- Metabolite activity : In vivo conversion to active metabolites (e.g., demethylated derivatives) may target distinct pathways .
- Assay specificity : Tail suspension tests measure behavioral endpoints, whereas MTT assays reflect mitochondrial dysfunction .
ADME/Tox Optimization Strategies Q: What approaches improve pharmacokinetics and reduce toxicity? A: Strategies supported by in silico and experimental
- Solubility enhancement : Adding polar groups (e.g., morpholine) to the phenylthio moiety increases aqueous solubility (logP reduction from 3.5 to 2.8) .
- Metabolic stability : Blocking CYP3A4-mediated oxidation via 5,6-dimethyl substitution (t₁/₂ increased from 2.1 to 5.7 hrs) .
- Toxicity mitigation : Replacing bromine substituents with methoxy groups reduces hepatotoxicity (ALT levels drop from 120 to 45 U/L) .
Synergistic Combination Therapies Q: Does the compound synergize with other agents in complex disease models? A: While direct evidence is limited, rational combinations could include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
